N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a methoxy-methylphenyl ring, which is further connected to a glycinamide structure. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 4-methoxy-3-methylphenylamine using sulfonyl chloride under basic conditions. This intermediate is then reacted with 2-methoxyphenylamine and methylglycine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: This compound shares the methoxyphenyl structure but lacks the sulfonyl and glycinamide groups.
4-Methoxyphenethylamine: Similar in having a methoxyphenyl group, but differs significantly in its overall structure and functional groups.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains methoxy and phenol groups, but lacks the sulfonyl and glycinamide components.
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is unique due to its combination of sulfonyl, methoxy, and glycinamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-11-14(9-10-16(13)24-3)26(22,23)20(2)12-18(21)19-15-7-5-6-8-17(15)25-4/h5-11H,12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POILYSDMFKXAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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